Cas no 1314985-40-4 (3-(6-aminopyridin-3-yl)-N-cyclopropylbenzamide)

3-(6-Aminopyridin-3-yl)-N-cyclopropylbenzamide is a specialized organic compound featuring a benzamide core linked to an aminopyridine moiety via a phenyl spacer. The presence of the aminopyridine group enhances its potential as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors or receptor modulators. The cyclopropylamide substituent contributes to steric and electronic effects, which may improve metabolic stability and binding affinity in target applications. This compound’s structural features make it suitable for medicinal chemistry research, offering opportunities for further derivatization. Its well-defined synthetic route and purity ensure reproducibility in experimental settings, supporting its use in high-precision applications.
3-(6-aminopyridin-3-yl)-N-cyclopropylbenzamide structure
1314985-40-4 structure
Product Name:3-(6-aminopyridin-3-yl)-N-cyclopropylbenzamide
CAS No:1314985-40-4
MF:C15H15N3O
MW:253.299103021622
MDL:MFCD19684214
CID:2770242
PubChem ID:56777482
Update Time:2025-06-26

3-(6-aminopyridin-3-yl)-N-cyclopropylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 3-(6-aminopyridin-3-yl)-N-cyclopropylbenzamide
    • DTXSID80718575
    • Benzamide, 3-(6-amino-3-pyridinyl)-N-cyclopropyl-
    • BS-20530
    • MFCD19684214
    • SB55415
    • 1314985-40-4
    • MDL: MFCD19684214
    • Inchi: 1S/C15H15N3O/c16-14-7-4-12(9-17-14)10-2-1-3-11(8-10)15(19)18-13-5-6-13/h1-4,7-9,13H,5-6H2,(H2,16,17)(H,18,19)
    • InChI Key: KVKAXVWVYBHJRI-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=C(C2C=NC(=CC=2)N)C=1)NC1CC1

Computed Properties

  • Exact Mass: 253.12200
  • Monoisotopic Mass: 253.121512110Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 329
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 68Ų

Experimental Properties

  • PSA: 72.23000
  • LogP: 2.72790

3-(6-aminopyridin-3-yl)-N-cyclopropylbenzamide Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3-(6-aminopyridin-3-yl)-N-cyclopropylbenzamide Suppliers

Amadis Chemical Company Limited
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(CAS:1314985-40-4)3-(6-aminopyridin-3-yl)-N-cyclopropylbenzamide
Order Number:A1124359
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:34
Price ($):400.0
Email:sales@amadischem.com

Additional information on 3-(6-aminopyridin-3-yl)-N-cyclopropylbenzamide

3-(6-Aminopyridin-3-yl)-N-cyclopropylbenzamide (CAS No: 1314985-40-4)

3-(6-Aminopyridin-3-yl)-N-cyclopropylbenzamide is a structurally complex organic compound with significant potential in the field of medicinal chemistry and drug discovery. This compound, identified by the CAS registry number 1314985-40-4, has garnered attention due to its unique pharmacological properties and its role in various research studies aimed at developing novel therapeutic agents.

The molecular structure of 3-(6-aminopyridin-3-yl)-N-cyclopropylbenzamide consists of a benzamide core, which is a common scaffold in drug design, coupled with a 6-amino-pyridine moiety and a cyclopropyl group. These substituents contribute to the compound's versatility, enabling it to interact with diverse biological targets. Recent studies have highlighted its potential as a modulator of protein-protein interactions, a critical area in the development of innovative therapeutics.

One of the most promising applications of this compound lies in its ability to inhibit specific kinases, which are enzymes playing pivotal roles in cellular signaling pathways. By targeting these kinases, 3-(6-aminopyridin-3-yl)-N-cyclopropylbenzamide demonstrates potential in treating diseases such as cancer, where unregulated kinase activity often drives tumor growth and metastasis. Preclinical studies have shown that this compound exhibits selective inhibition of certain kinases, making it a valuable tool in the quest for more effective and less toxic anticancer agents.

In addition to its kinase inhibitory properties, 3-(6-aminopyridin-3-yl)-N-cyclopropylbenzamide has also been investigated for its potential role in neurodegenerative diseases. Research indicates that this compound may modulate pathways involved in amyloid-beta production, a hallmark of Alzheimer's disease. Its ability to influence these pathways suggests a potential avenue for developing therapies aimed at slowing or reversing the progression of neurodegenerative conditions.

The synthesis of 3-(6-amino-pyridin-3-yl)-N-cyclopropylbenzamide involves a series of well-established organic chemistry techniques, including coupling reactions and functional group transformations. The incorporation of the cyclopropyl group introduces strain into the molecule, which can enhance its binding affinity to target proteins by creating unique steric and electronic interactions. This structural feature is particularly advantageous in drug design, where optimizing molecular interactions is crucial for achieving desired pharmacological effects.

Recent advancements in computational chemistry have further elucidated the binding modes and dynamics of 3-(6-amino-pyridin-3-yl)-N-cyclopropylbenzamide with its target proteins. Molecular docking studies and dynamic simulations have provided insights into how this compound interacts with key residues within the active sites of its targets, informing iterative improvements in its design. These computational approaches have significantly accelerated the drug discovery process, enabling researchers to refine lead compounds like this one more efficiently.

Moreover, 3-(6-amino-pyridin-3-yl)-N-cyclopropylbenzamide has been explored as a tool compound in biochemical assays, aiding researchers in understanding complex cellular processes. Its role as an inhibitor or activator of specific pathways has made it an invaluable resource in both academic and industrial research settings.

In conclusion, 3-(6-amino-pyridin-3-yl)-N-cyclopropylbenzamide (CAS No: 1314985-40-4) stands out as a compelling candidate for further exploration in drug development. Its unique structural features, coupled with emerging insights from cutting-edge research methodologies, position it as a promising lead compound with applications across multiple therapeutic areas. As ongoing studies continue to uncover its full potential, this compound represents an exciting frontier in the pursuit of novel and effective treatments for a variety of human diseases.

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Amadis Chemical Company Limited
(CAS:1314985-40-4)3-(6-aminopyridin-3-yl)-N-cyclopropylbenzamide
A1124359
Purity:99%
Quantity:1g
Price ($):400.0
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